

A Comprehensive Technical Guide to the Physical and Chemical Properties of Methyl Ricinoleate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl ricinoleate, the methyl ester of ricinoleic acid, is a versatile bio-based chemical raw material derived from castor oil.[1][2] Ricinoleic acid, an unsaturated omega-9 hydroxy fatty acid, makes up approximately 90% of the fatty acid content in castor oil.[3][4][5] The unique structure of methyl ricinoleate, featuring a hydroxyl group, a double bond, and an ester linkage, provides multiple sites for chemical reactions, making it a valuable intermediate in the synthesis of various derivatives.[2][6] This guide provides an in-depth overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and visualizations of key chemical pathways.

Physical Properties

Methyl ricinoleate is typically a colorless to pale yellow, clear liquid.[7][8] It is characterized by a mild, oily-fatty odor.[4] Its physical properties are summarized in the table below.



Property	Value	References
Molecular Formula	C19H36O3	[7][9][10]
Molecular Weight	312.49 g/mol	[9][10][11]
Density	0.923 g/cm³ to 0.925 g/cm³ at 22-25°C	[7][9][10][12]
Boiling Point	245 °C at 10 mmHg; 170 °C at 1 mmHg	[7][9][10][13]
Melting/Freezing Point	-4.5 °C to -29 °C	[7][9][10][14]
Flash Point	154.6 °C to 209 °C	[3][9]
Refractive Index	1.4638 at 16 °C	[9]
Solubility	Insoluble in water; Soluble in organic solvents like alcohol, ethanol, DMSO, and dimethyl formamide.[3][5][8]	
Water Solubility	0.09867 mg/L at 25 °C (estimated)	[3]

Chemical Properties and Reactivity

The chemical reactivity of **methyl ricinoleate** is centered around its three functional groups: the ester, the hydroxyl group, and the carbon-carbon double bond. This trifunctionality allows for a wide range of chemical modifications.

- Ester Group: The methyl ester can undergo hydrolysis to yield ricinoleic acid and methanol. This reaction can be catalyzed by acids, bases, or enzymes.[15][16]
- Hydroxyl Group: The secondary hydroxyl group can be oxidized to a ketone.[17] It can also be acetylated to form methyl acetyl ricinoleate.[18]
- Double Bond: The cis-double bond can undergo various reactions, including epoxidation.[17]



Methyl ricinoleate is a key intermediate in the production of undecylenic acid and heptanal through pyrolysis.[1] It also finds applications as a lubricant, plasticizer, emulsifying agent, and in the formulation of cosmetics and pharmaceuticals.[8][9]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **methyl ricinoleate**.

Spectroscopic Technique	Key Observations	References
FTIR (Fourier-Transform Infrared) Spectroscopy	A broad band between 3650 and 3100 cm ⁻¹ is observed, which corresponds to the O-H stretching of the hydroxyl group.[19]	
¹ H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy	Data available in various spectral databases.[20]	
Mass Spectrometry (MS)	The NIST Mass Spectrometry Data Center lists the top 5 peaks as 55, 41, 74, 43, and 84 m/z.[7]	

Experimental Protocols Synthesis of Methyl Ricinoleate via Transesterification

Methyl ricinoleate is commonly synthesized by the transesterification of castor oil with methanol using an alkaline catalyst like potassium hydroxide (KOH) or sodium hydroxide (NaOH).[1][15][21]

Methodology:

 Preparation of Catalyst Solution: A measured amount of the alkaline catalyst (e.g., 1.5% w/w of the oil) is dissolved in anhydrous methanol.[21][22]

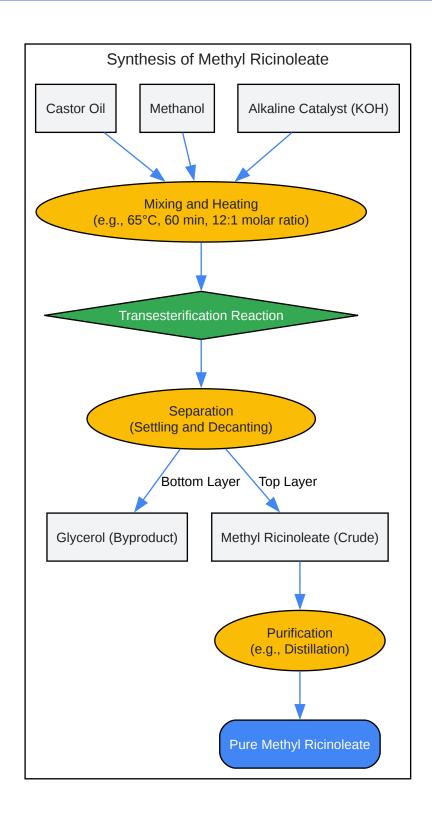
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- Reaction Setup: A known mass of castor oil is added to a three-necked flask equipped with a reflux condenser and a magnetic stirrer.[1][21]
- Heating: The castor oil is heated to the desired reaction temperature (e.g., 65 °C).[21][22]
- Addition of Catalyst: The prepared catalyst-methanol solution is added to the heated castor oil.[1][21] The methanol-to-oil molar ratio is a key parameter, with optimal yields reported at a 12:1 ratio.[22]
- Reaction: The mixture is stirred at a constant rate (e.g., 125 rpm) for a specific duration (e.g., 60 minutes) to allow the transesterification reaction to proceed.
- Separation: After the reaction is complete, the mixture is allowed to cool and settle. The lower layer, containing glycerol, is separated from the upper layer of methyl ricinoleate using a separation funnel.[21]
- Purification: The resulting methyl ricinoleate can be further purified, for instance, by distillation.[23]





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Caption: Workflow for the synthesis of **methyl ricinoleate**.

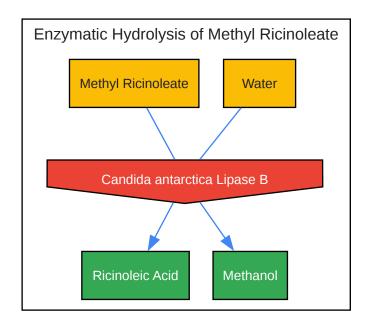


Enzymatic Hydrolysis of Methyl Ricinoleate

This protocol describes the kinetic analysis of the hydrolysis of **methyl ricinoleate** to ricinoleic acid using a lipase enzyme.

Methodology:

- Reactants: Methyl ricinoleate is the substrate, and Candida antarctica Lipase B is used as the catalyst.[24][25]
- Reaction Conditions: The reaction is carried out by varying parameters such as temperature (40-60 °C) and enzyme concentration (2-5%).[24][25][26] A buffer is used to maintain the pH.
- Optimization: Studies have shown that optimal conditions for achieving a high conversion rate (up to 98.5%) are a reaction time of 6 hours, a temperature of 60 °C, a buffer to **methyl ricinoleate** ratio of 2:1 (v/w), and an enzyme concentration of 4%.[24][25][26]
- Analysis: The progress of the hydrolysis is monitored over time to determine the reaction kinetics.[25]



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Caption: Enzymatic hydrolysis of methyl ricinoleate.



Oxidation of Methyl Ricinoleate

The oxidative stability of **methyl ricinoleate** can be assessed, and selective oxidation can be performed to yield valuable derivatives.

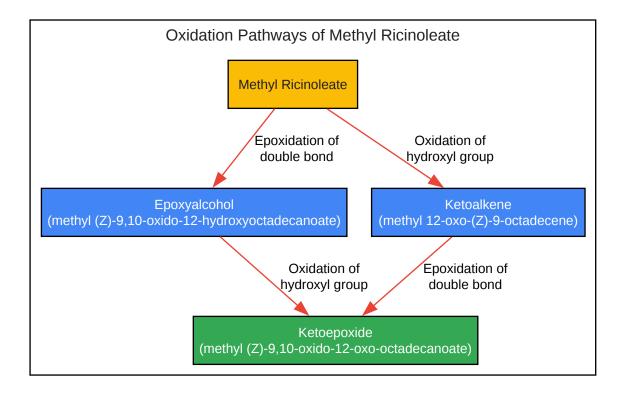
Methodology for Stability Assessment:

- Sample Preparation: The methyl ricinoleate is dispersed on a solid support like glass beads.[27]
- Oxidation Conditions: The samples are subjected to oxidation at elevated temperatures (e.g., 40-80 °C).[27]
- Analysis: The rate of oxidation is determined periodically by:
 - Gas Chromatography (GC): To measure the disappearance of the unoxidized methyl ricinoleate.[27]
 - Peroxide Value (PV) Determination: To quantify the formation of peroxides, which are primary oxidation products.[27]

Methodology for Selective Oxidation (Epoxidation):

- Reactants: Methyl ricinoleate is reacted with an oxidizing agent such as ethylmethyldioxirane (EMDO).[17]
- Reaction: The reaction can be controlled to selectively epoxidize the double bond, yielding methyl (Z)-9,10-oxido-12-hydroxyoctadecanoate.[17]
- Further Oxidation: Using an excess of the oxidizing agent can lead to the concomitant epoxidation of the double bond and oxidation of the hydroxyl group to a ketone, forming methyl (Z)-9,10-oxido-12-oxo-octadecanoate.[17]





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Caption: Oxidation reactions of methyl ricinoleate.

Safety and Handling

According to safety data sheets, **methyl ricinoleate** is not classified as a hazardous substance.[28] However, standard laboratory safety practices should be followed. This includes handling in a well-ventilated area and wearing appropriate personal protective equipment (PPE) such as safety goggles and gloves.[28] For firefighting, dry chemical, foam, or carbon dioxide extinguishers are recommended.

Applications in Research and Drug Development

Methyl ricinoleate and its derivatives are of interest in various fields:

 Biochemical Reagent: It is used as a reference compound in the analysis of fatty acid methyl esters by gas chromatography.[12]



- Drug Delivery: Its emollient properties make it a potential ingredient in topical pharmaceutical formulations.[18]
- Antioxidant and Anti-inflammatory Potential: Extracts rich in methyl ricinoleate have shown antioxidant activity, suggesting potential for addressing conditions related to oxidative stress.
 [29] The related compound, methyl acetyl ricinoleate, is noted for potential anti-inflammatory and moisturizing effects.[18]
- Biomaterials: It serves as a monomer for the synthesis of biodegradable polymers, which have applications in the medical field.[2][30]

Conclusion

Methyl ricinoleate is a renewable and versatile chemical with a well-defined set of physical and chemical properties. Its unique molecular structure allows for a variety of chemical transformations, making it a valuable platform chemical for the synthesis of a wide range of products with applications spanning from industrial uses to potential roles in pharmaceuticals and drug development. The experimental protocols outlined in this guide provide a foundation for its synthesis and analysis in a research setting.

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